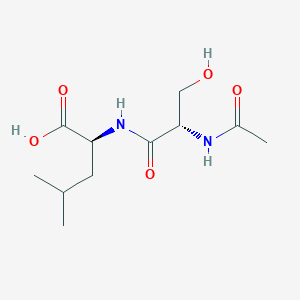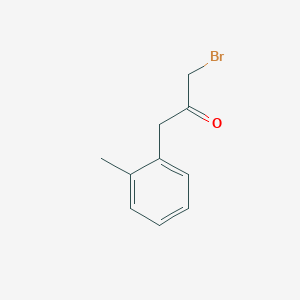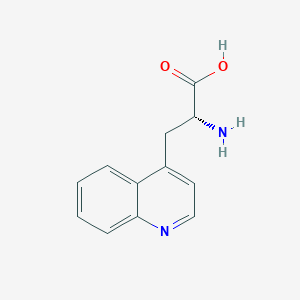
(R)-2-Amino-3-(quinolin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(quinolin-4-yl)propanoic acid is a chiral amino acid derivative that features a quinoline ring attached to the alpha carbon of the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(quinolin-4-yl)propanoic acid typically involves the construction of the quinoline ring followed by its attachment to the amino acid backbone. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form the quinoline ring . The resulting quinoline derivative can then be coupled with a protected amino acid, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(quinolin-4-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
®-2-Amino-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
®-2-Amino-3-(quinolin-4-yl)propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of ®-2-Amino-3-(quinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biochemical pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amino acid moiety.
Quinolin-4-yl derivatives: Compounds with various substituents on the quinoline ring, exhibiting different biological activities.
Amino acid derivatives: Compounds with different aromatic rings attached to the amino acid backbone, showing diverse chemical and biological properties.
Uniqueness
®-2-Amino-3-(quinolin-4-yl)propanoic acid is unique due to its combination of a quinoline ring and an amino acid backbone, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
(2R)-2-amino-3-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 |
InChIキー |
ZUYBRQWHZZVAHM-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C[C@H](C(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
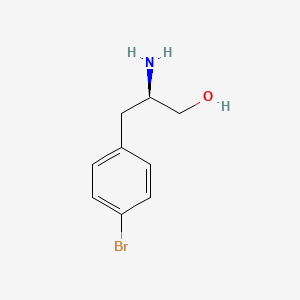
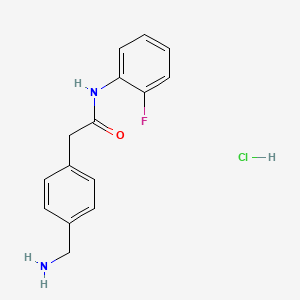
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
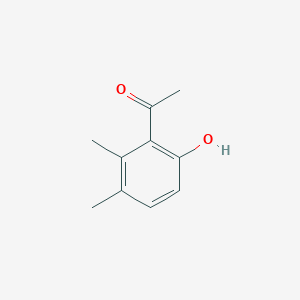

![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
